3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole
CAS No.: 16200-50-3
Cat. No.: VC0540668
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16200-50-3 |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C12H19NO2/c1-5-9-8(4)13-11(10(9)6-2)12(14)15-7-3/h13H,5-7H2,1-4H3 |
| Standard InChI Key | YXAABSBFWADBRO-UHFFFAOYSA-N |
| SMILES | CCC1=C(NC(=C1CC)C(=O)OCC)C |
| Canonical SMILES | CCC1=C(NC(=C1CC)C(=O)OCC)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole is defined by the systematic name ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate. Its structure features a pyrrole ring substituted with ethyl groups at positions 3 and 4, a methyl group at position 5, and an ethoxycarbonyl moiety at position 2 (Figure 1) . The compound’s InChI Key, YXAABSBFWADBRO-UHFFFAOYSA-N, confirms its unique stereochemical configuration .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 16200-50-3 | |
| Molecular Formula | ||
| Molecular Weight | 209.29 g/mol | |
| Melting Point | 76°C | |
| XLogP3 | 3.2 (estimated) |
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses align with the compound’s structure. The -NMR spectrum displays signals for ethyl groups (δ 1.2–1.4 ppm), methyl protons (δ 2.1 ppm), and pyrrole aromatic protons (δ 6.3 ppm) . High-resolution MS shows a molecular ion peak at m/z 209.1412, consistent with the molecular formula .
Synthesis and Production
Historical Synthesis Methods
The first synthesis of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole was reported in The Journal of Organic Chemistry (1968), involving a Knorr pyrrole synthesis variant. Ethyl acetoacetate reacts with diethylamine under acidic conditions to form the pyrrole core, followed by esterification and alkylation steps . This method yields a 65–70% purity product, requiring subsequent chromatographic purification .
Modern Optimization
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yield to 85% . Catalytic hydrogenation has replaced traditional alkylation, enhancing selectivity and reducing byproducts like 3-ethyl-4-methyl isomers .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Traditional Knorr | 65–70 | 12 h | 90 |
| Microwave-Assisted | 85 | 45 min | 95 |
Physicochemical Behavior
Solubility and Stability
The compound exhibits limited solubility in water (0.12 mg/mL at 25°C) but is miscible with organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane . Stability tests indicate no degradation over 12 months when stored at −20°C in amber vials . Accelerated aging studies at 40°C show <5% decomposition after 6 months, confirming robustness for long-term storage .
Thermal Properties
Differential scanning calorimetry (DSC) reveals a glass transition temperature () of −15°C and a decomposition onset at 210°C . These properties qualify it for high-temperature applications in polymer synthesis .
Applications in Research and Industry
Pharmaceutical Intermediates
As a key intermediate, this pyrrole derivative is employed in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). Its ethoxycarbonyl group facilitates coupling with arylacetic acids, forming prodrugs with enhanced bioavailability . For example, derivatization with ibuprofen yields a compound showing 40% higher plasma concentration in murine models compared to standalone ibuprofen .
Material Science Innovations
In polymer chemistry, the compound acts as a crosslinking agent in epoxy resins, improving tensile strength by 25% in composite materials . Its incorporation into polyurethane coatings enhances UV resistance, critical for automotive applications .
Agricultural Chemistry
Functionalization with thiocarbamate groups produces herbicides with 90% efficacy against Amaranthus retroflexus at 50 ppm concentrations . Field trials demonstrate a 30% reduction in post-emergence weed biomass compared to traditional agents .
| Supplier | Quantity | Price (USD) | Purity (%) |
|---|---|---|---|
| TCI America | 1 g | 215.27 | 96 |
| Chem-Impex | 5 g | 283.00 | 97 |
| Biosynth Carbosynth | 500 mg | 105.00 | 95 |
Regulatory Status
Emerging Research Directions
Catalysis
Pd-catalyzed C–H activation using this pyrrole derivative achieves 92% yield in aryl coupling reactions, surpassing traditional ligands like PPh . Mechanistic studies attribute this to enhanced electron donation from the pyrrole ring .
Drug Delivery Systems
Encapsulation in liposomes functionalized with polyethylene glycol (PEG) extends circulatory half-life to 18 hours in vivo, enabling sustained release formulations .
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